molecular formula C14H24N2O5 B2658274 (S)-1-(2-((tert-butoxycarbonyl)amino)propanoyl)piperidine-4-carboxylic acid CAS No. 957023-71-1

(S)-1-(2-((tert-butoxycarbonyl)amino)propanoyl)piperidine-4-carboxylic acid

Cat. No.: B2658274
CAS No.: 957023-71-1
M. Wt: 300.355
InChI Key: RXGWFZRONUIXEH-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-((tert-Butoxycarbonyl)amino)propanoyl)piperidine-4-carboxylic acid (CAS: 957023-71-1) is a chiral piperidine derivative with a molecular formula of C₁₄H₂₄N₂O₅ and a molecular weight of 300.35 g/mol . Its structure features:

  • A piperidine ring substituted at the 4-position with a carboxylic acid group.
  • A tert-butoxycarbonyl (Boc)-protected amino propanoyl side chain at the 1-position, with stereochemical specificity at the S-configuration.
  • SMILES notation: C[C@@H](C(=O)N1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C .

This compound is primarily used in pharmaceutical research as a building block for synthesizing peptidomimetics or enzyme inhibitors.

Properties

IUPAC Name

1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O5/c1-9(15-13(20)21-14(2,3)4)11(17)16-7-5-10(6-8-16)12(18)19/h9-10H,5-8H2,1-4H3,(H,15,20)(H,18,19)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGWFZRONUIXEH-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-((tert-butoxycarbonyl)amino)propanoyl)piperidine-4-carboxylic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the Amide Bond: The protected amino acid is then coupled with piperidine-4-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-((tert-butoxycarbonyl)amino)propanoyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.

    Coupling Reactions: It can be used in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.

    Coupling: N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-dimethylaminopyridine (DMAP) are typical reagents for amide bond formation.

Major Products Formed

    Deprotection: Removal of the Boc group yields the free amine.

    Coupling Reactions: Formation of peptide bonds results in dipeptides or longer peptide chains.

Scientific Research Applications

Synthesis Techniques

Recent studies have demonstrated effective synthetic routes for producing this compound. For instance, the reaction of chiral triflate esters with 4-Boc-aminopiperidine has been reported to yield enantiomerically pure derivatives with high yields (up to 84%) . The use of potassium carbonate in dichloromethane (DCM) at room temperature has also been highlighted for the synthesis of related amino acid derivatives .

Applications in Medicinal Chemistry

  • Chiral Building Blocks :
    • The compound is utilized as a chiral building block in the synthesis of various pharmaceuticals. Its piperidine structure is particularly valuable for creating compounds with specific stereochemical configurations essential for biological activity .
  • Drug Development :
    • Compounds derived from (S)-1-(2-((tert-butoxycarbonyl)amino)propanoyl)piperidine-4-carboxylic acid have been explored as potential candidates for treating immune disorders. For example, derivatives have been synthesized that act as Toll-like receptor antagonists .
  • Peptide Synthesis :
    • The tert-butoxycarbonyl group allows for the selective protection of amino groups during peptide synthesis, facilitating the construction of complex peptide chains that can exhibit desired biological properties .
  • Pharmacological Studies :
    • Research indicates that modifications of this compound can lead to new pharmacological agents with improved efficacy and reduced side effects. Studies involving its derivatives have shown promise in modulating immune responses and targeting specific pathways in disease processes .

Case Study 1: Synthesis of N-Boc-Piperidine Derivatives

A study focused on synthesizing N-Boc-piperidine derivatives demonstrated the utility of (S)-1-(2-((tert-butoxycarbonyl)amino)propanoyl)piperidine-4-carboxylic acid as a precursor. The derivatives exhibited significant activity in biological assays, suggesting their potential as therapeutic agents .

Case Study 2: Development of Immune Modulators

Another research effort involved synthesizing polycyclic compounds from this piperidine derivative aimed at developing immune modulators. These compounds showed promising results in preclinical trials, indicating their potential application in treating autoimmune diseases .

Mechanism of Action

The mechanism of action of (S)-1-(2-((tert-butoxycarbonyl)amino)propanoyl)piperidine-4-carboxylic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The following compounds share structural or functional similarities with the target molecule:

Compound Name CAS Number Molecular Formula Key Functional Groups Primary Use Reference
(S)-1-(2-((tert-Butoxycarbonyl)amino)propanoyl)piperidine-4-carboxylic acid 957023-71-1 C₁₄H₂₄N₂O₅ Boc-protected amine, carboxylic acid, piperidine Pharmaceutical intermediate
(2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid 96314-29-3 C₁₆H₂₁NO₄ Boc-protected amine, carboxylic acid, phenyl-substituted pyrrolidine Chiral building block in drug discovery
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₆H₅ClN₂O₂ Chloropyrimidine, carboxylic acid Agrochemical synthesis
4-Tertiary-Butoxy Aminomethyl-1-(2-phenylethyl)-Piperidin-4-ol Not provided C₁₈H₃₀N₂O₂ Boc-protected amine, piperidine, phenylethyl group Intermediate in opioid receptor ligands
(a) Boc-Protection Strategies
  • The target compound incorporates Boc protection on the amino propanoyl side chain, which is introduced via di-tert-butyl dicarbonate in methanol under basic conditions (similar to the method in ).
  • In contrast, (2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid employs Boc protection on a pyrrolidine ring , which alters steric and electronic properties compared to the piperidine backbone of the target compound .
(b) Heterocyclic Core Variations
  • The piperidine ring in the target compound offers a six-membered ring with conformational flexibility, whereas the pyrrolidine in provides a five-membered ring with restricted rotation.
  • 2-Chloro-6-methylpyrimidine-4-carboxylic acid () replaces the piperidine with a pyrimidine ring , introducing aromaticity and electrophilic chlorine for cross-coupling reactions.
(c) Substituent Effects

    Biological Activity

    (S)-1-(2-((tert-butoxycarbonyl)amino)propanoyl)piperidine-4-carboxylic acid, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of peptide design and pharmacological applications. This article summarizes key findings from various studies, highlighting its synthesis, structural properties, and biological implications.

    Chemical Structure and Properties

    The molecular formula of (S)-1-(2-((tert-butoxycarbonyl)amino)propanoyl)piperidine-4-carboxylic acid is C₁₁H₁₉N₃O₄. It features a piperidine ring that adopts a chair conformation, which is crucial for its biological activity. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group that enhances its stability and solubility in biological systems .

    Table 1: Physical Properties of (S)-1-(2-((tert-butoxycarbonyl)amino)propanoyl)piperidine-4-carboxylic acid

    PropertyValue
    Molecular Weight229.28 g/mol
    Melting Point121-125 °C
    Optical Rotation-46° (c=1 in methanol)
    Purity≥98%

    Synthesis

    The synthesis of (S)-1-(2-((tert-butoxycarbonyl)amino)propanoyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with Boc-protected amino acids. The process often yields high enantiomeric purity, which is essential for its application in chiral drug development. The synthesis pathway includes protecting group strategies that ensure the stability of the piperidine structure during reactions .

    Pharmacological Applications

    • Peptide Design : The compound serves as a rigid backbone for designing metal-ligating peptides, which can enhance the stability and biological activity of helical structures in peptides. These modifications can lead to increased protease resistance and improved pharmacokinetic profiles in vivo .
    • Opioid Receptor Interaction : Research indicates that derivatives of this compound may interact with kappa opioid receptors, suggesting potential applications in pain management and treatment of conditions associated with these receptors. The modulation of opioid receptor activity can provide therapeutic benefits while minimizing side effects commonly associated with opioid use .
    • Lung Retention Studies : A study evaluated the pharmacokinetics of prodrugs derived from this compound, focusing on their retention in lung tissues. Results showed promising lung binding characteristics, indicating that modifications to enhance pulmonary delivery could be beneficial in treating respiratory conditions .

    Study on Peptide Stability

    In one study, researchers synthesized a series of peptides incorporating (S)-1-(2-((tert-butoxycarbonyl)amino)propanoyl)piperidine-4-carboxylic acid to evaluate their stability against enzymatic degradation. The findings demonstrated that peptides with this backbone exhibited significantly enhanced stability compared to standard peptide structures, which could lead to more effective therapeutic agents .

    Pharmacokinetic Evaluation

    Another study focused on the pharmacokinetic behavior of a prodrug derived from this compound. In vivo studies on rats showed that the prodrug maintained higher concentrations in lung tissues over extended periods compared to traditional formulations, suggesting its potential for sustained therapeutic effects in pulmonary applications .

    Q & A

    Q. What are the key steps in synthesizing (S)-1-(2-((tert-butoxycarbonyl)amino)propanoyl)piperidine-4-carboxylic acid?

    Answer: The synthesis involves a multi-step approach:

    Amine Protection : Introduce the tert-butoxycarbonyl (Boc) group to protect the primary amine, preventing unwanted side reactions.

    Coupling Reaction : Use palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂ with XPhos ligand) under inert atmosphere (40–100°C) to attach the propanoyl moiety .

    Deprotection and Hydrolysis : Treat intermediates with HCl (93–96°C, 17 hours) to cleave protecting groups and hydrolyze esters to the carboxylic acid .

    Purification : Employ silica gel chromatography (e.g., c-Hex/EtOAc 6:4) to isolate the final product, ensuring ≥95% purity .

    Q. How is the compound’s purity and structural integrity confirmed?

    Answer:

    • Purity : Assessed via HPLC (≥95% purity) or TLC (Rf values, e.g., 0.50 for intermediates) .
    • Structural Confirmation :
      • NMR Spectroscopy : ¹H NMR verifies Boc group protons (~1.4 ppm, singlet for tert-butyl) and carboxylic acid protons (~12 ppm, broad) .
      • HRMS : Matches the molecular ion peak to the theoretical mass (e.g., 305.37 g/mol for C₁₇H₂₃NO₄) .
      • IR Spectroscopy : Confirms carbonyl stretches (~1700 cm⁻¹ for Boc and carboxylic acid groups) .

    Q. What are the recommended storage conditions to maintain stability?

    Answer:

    • Long-term : Store at -20°C in a sealed, moisture-free container (stable for up to 3 years) .
    • Short-term : 4°C for ≤2 years. Avoid exposure to light, humidity, and oxidizing agents to prevent Boc group cleavage or decomposition .

    Advanced Questions

    Q. How can reaction conditions be optimized to improve synthesis yield?

    Answer: Optimization strategies include:

    • Catalyst/Ligand Systems : Pd(OAc)₂/XPhos enhances coupling efficiency in tert-BuOH at 40–100°C .
    • Base Selection : Cs₂CO₃ improves deprotonation in coupling steps, reducing side-product formation .
    • Temperature Control : Gradual heating (e.g., 93–96°C for hydrolysis) ensures complete reaction without degradation .
    Parameter Optimal Condition Impact on Yield
    CatalystPd(OAc)₂ (0.1 eq)Increases coupling efficiency
    LigandXPhos (0.2 eq)Stabilizes Pd intermediates
    Solventtert-BuOHEnhances solubility
    Reaction Time5.5–17 hoursEnsures completion

    Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., melting points)?

    Answer:

    • Cross-Validation : Use differential scanning calorimetry (DSC) to confirm melting points (e.g., 138–139.5°C for related Boc-piperidine derivatives) .
    • Standardized Solubility Testing : Test in DMSO, EtOH, and aqueous buffers (pH 1–13) under controlled temperatures to address solubility conflicts .
    • Peer-Reviewed Data : Prioritize studies with full analytical documentation (e.g., NMR, HRMS) over incomplete datasets .

    Q. How to assess the compound’s stability under varying pH and temperature for biological assays?

    Answer:

    • Accelerated Stability Studies :
      • Incubate the compound in buffers (pH 1–13) at 25°C and 40°C for 4 weeks.
      • Analyze degradation via LC-MS; Boc groups degrade rapidly in acidic conditions (pH <3) but remain stable at neutral/basic pH .
    • Thermal Stability : TGA analysis confirms decomposition temperatures (>200°C), guiding storage protocols .
    Condition Degradation Pathway Mitigation Strategy
    Acidic pH (pH 2)Boc cleavageUse neutral buffers for assays
    High HumidityHydrolysis of ester groupsStore with desiccants
    Light ExposureRadical-mediated decompositionUse amber vials

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.